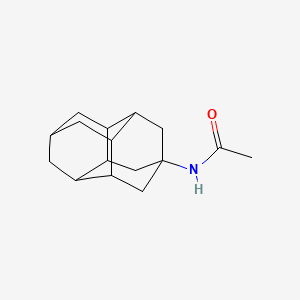
3-Cyclopropyl-2-methylbut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-2-methylbut-2-enoic acid: is an organic compound with the molecular formula C8H12O2 It is a derivative of butenoic acid, characterized by the presence of a cyclopropyl group and a methyl group attached to the butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-methylbut-2-enoic acid typically involves the following steps:
Methylation: The methyl group can be introduced via alkylation reactions, using methyl iodide or similar methylating agents.
Butenoic Acid Formation: The final step involves the formation of the butenoic acid backbone, which can be achieved through various organic synthesis techniques, including aldol condensation and subsequent dehydration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-methylbut-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropyl-2-methylbut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-methylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The cyclopropyl and methyl groups contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Crotonic Acid: A similar compound with a trans-2-butenoic acid structure.
Isocrotonic Acid: A cis-2-butenoic acid isomer.
3-Butenoic Acid: Another butenoic acid isomer with a different substitution pattern.
Uniqueness
3-Cyclopropyl-2-methylbut-2-enoic acid is unique due to the presence of both cyclopropyl and methyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
64701-90-2 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-cyclopropyl-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C8H12O2/c1-5(7-3-4-7)6(2)8(9)10/h7H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
SIKDZRHSDGZDKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C(=O)O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


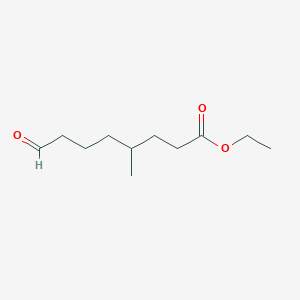
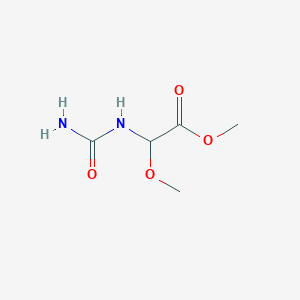


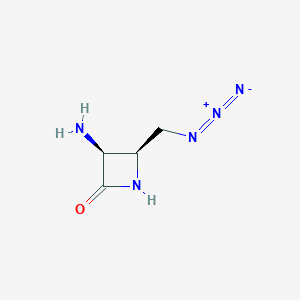
![2,3-Dinitro-2-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14507213.png)

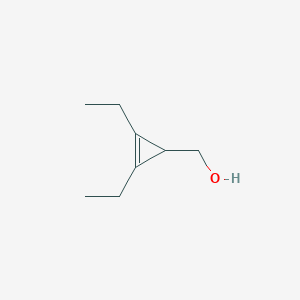

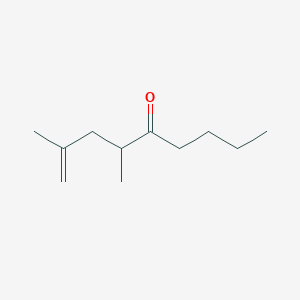

![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
